10Z-Pentadecenyl acetate
Overview
Description
10Z-Pentadecenyl acetate is a carboxylic ester with the molecular formula C17H32O2. It is also known as [(Z)-pentadec-10-enyl] acetate. This compound is characterized by its long aliphatic chain and a double bond in the Z-configuration at the tenth carbon position. It is commonly found in various natural sources and is often used in the synthesis of pheromones and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Pentadecenyl acetate typically involves the esterification of 10Z-Pentadecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 10Z-Pentadecenyl acetate can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Various substituted esters: from nucleophilic substitution
Scientific Research Applications
10Z-Pentadecenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of pheromones and other complex organic molecules.
Biology: Studied for its role in insect communication and behavior as a component of pheromone blends.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor
Mechanism of Action
The mechanism of action of 10Z-Pentadecenyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The acetate group and the aliphatic chain play crucial roles in binding to these receptors, triggering a cascade of biochemical events that result in behavioral responses. In biological systems, it may also interact with enzymes and other proteins, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
10E-Pentadecenyl acetate: Similar structure but with an E-configuration at the double bond.
Hexadecenyl acetate: Longer aliphatic chain with similar functional groups.
Dodecenyl acetate: Shorter aliphatic chain with similar functional groups.
Uniqueness: 10Z-Pentadecenyl acetate is unique due to its specific Z-configuration at the double bond, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
[(Z)-pentadec-10-enyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h6-7H,3-5,8-16H2,1-2H3/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMFMRKXKXJWJM-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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